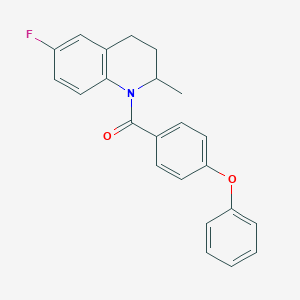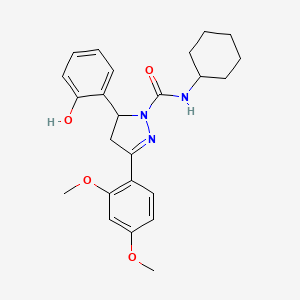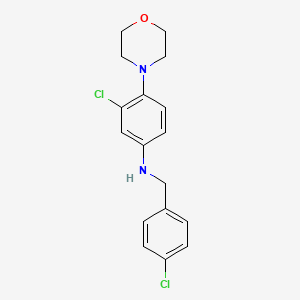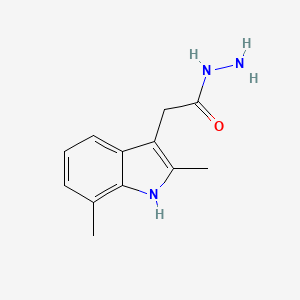
N'-(propan-2-ylidene)-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a hydrazide functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide typically involves the condensation reaction between an indole-3-carbohydrazide and acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
Indole-3-carbohydrazide+Acetone→N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide+Water
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N’-(propan-2-ylidene)aniline
- N’-(propan-2-ylidene)benzenesulfonohydrazide
- N’-(propan-2-ylidene)isonicotinohydrazide
Uniqueness
N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide is unique due to the presence of the indole ring, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8(2)14-15-12(16)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1-2H3,(H,15,16) |
InChI Key |
QGITUWHEZBGPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}sulfonyl)propanamide](/img/structure/B12479624.png)


![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12479639.png)

![7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12479652.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B12479656.png)
![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12479662.png)

![ethyl 4-methyl-2-({2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12479680.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479688.png)
![1-(4-Nitrophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12479693.png)
![2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)-N-(3-methoxypropyl)benzamide](/img/structure/B12479703.png)

